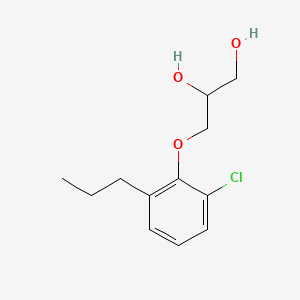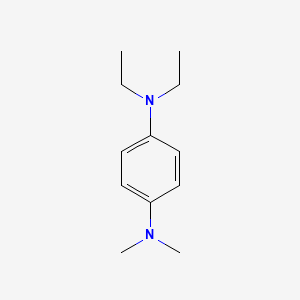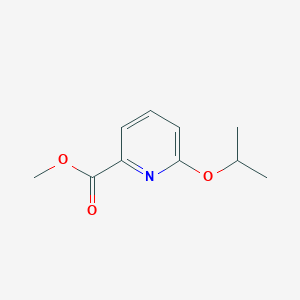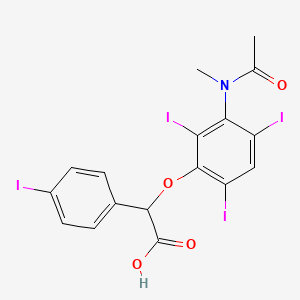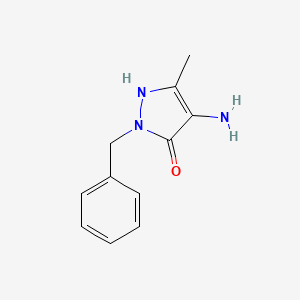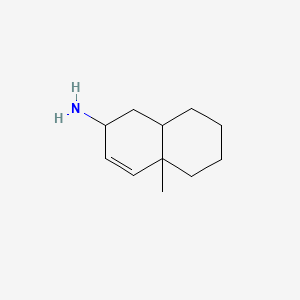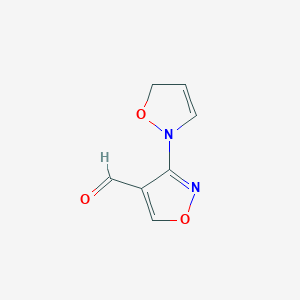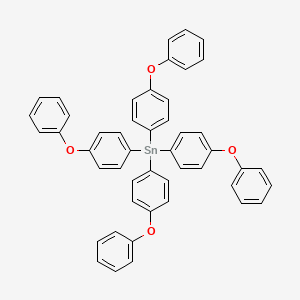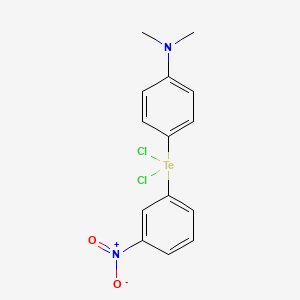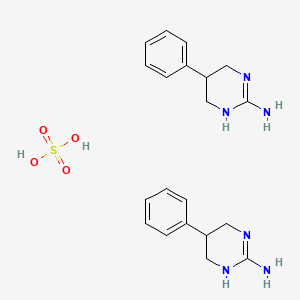
5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;sulfuric acid is a compound that combines a tetrahydropyrimidine derivative with sulfuric acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the reaction of phenyl isocyanate with 2,3-diaminomaleonitrile through a condensation process. This reaction forms 1-(2-amino-1,2-dicyanovinyl)-3-phenylurea, which is then further reacted to produce the desired tetrahydropyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-imino-6-substituted-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-diones: These compounds share a similar tetrahydropyrimidine core but differ in their substituents and overall structure.
2-thio-containing pyrimidines: These compounds contain a sulfur atom in the pyrimidine ring and exhibit diverse biological activities.
Uniqueness
5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to its specific combination of a phenyl group and a tetrahydropyrimidine core. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
78534-19-7 |
|---|---|
Formule moléculaire |
C20H28N6O4S |
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;sulfuric acid |
InChI |
InChI=1S/2C10H13N3.H2O4S/c2*11-10-12-6-9(7-13-10)8-4-2-1-3-5-8;1-5(2,3)4/h2*1-5,9H,6-7H2,(H3,11,12,13);(H2,1,2,3,4) |
Clé InChI |
MSRXHWUJBWNPBJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN=C(N1)N)C2=CC=CC=C2.C1C(CN=C(N1)N)C2=CC=CC=C2.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


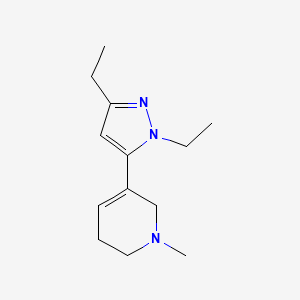

![N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide](/img/structure/B13808151.png)
